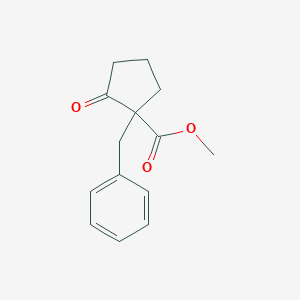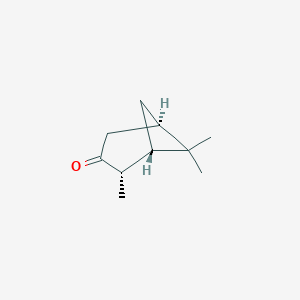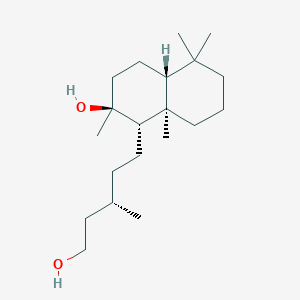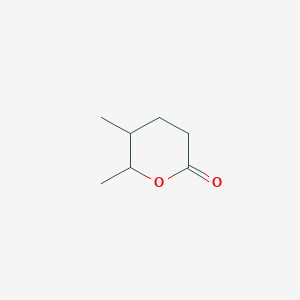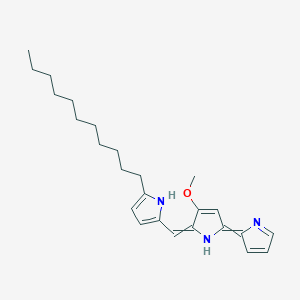
4,4'-Biphenylbisdiazonium fluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-Biphenylbisdiazonium fluoroborate, also known as BDBDF, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a diazonium salt, which means it contains a nitrogen-nitrogen double bond that can be used to form covalent bonds with other molecules. BDBDF has been used in a variety of applications, including as a cross-linking agent and as a reagent for the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of 4,4'-Biphenylbisdiazonium fluoroborate is not fully understood. However, it is believed that 4,4'-Biphenylbisdiazonium fluoroborate forms covalent bonds with other molecules, which can alter their properties. This can lead to changes in the behavior of cells and other biological systems.
Biochemical And Physiological Effects
4,4'-Biphenylbisdiazonium fluoroborate has been shown to have a variety of biochemical and physiological effects. For example, 4,4'-Biphenylbisdiazonium fluoroborate has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4,4'-Biphenylbisdiazonium fluoroborate has been shown to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,4'-Biphenylbisdiazonium fluoroborate in lab experiments is its ability to form covalent bonds with other molecules. This can be used to create new materials with unique properties. However, one limitation of using 4,4'-Biphenylbisdiazonium fluoroborate is that it can be difficult to work with due to its reactivity.
Future Directions
There are many potential future directions for research involving 4,4'-Biphenylbisdiazonium fluoroborate. One possible direction is to explore the use of 4,4'-Biphenylbisdiazonium fluoroborate as a cross-linking agent in the synthesis of new materials with unique properties. Another possible direction is to investigate the anti-cancer properties of 4,4'-Biphenylbisdiazonium fluoroborate in more detail. Additionally, it may be possible to develop new synthetic methods for producing 4,4'-Biphenylbisdiazonium fluoroborate that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 4,4'-Biphenylbisdiazonium fluoroborate involves the reaction of 4,4'-biphenyldiamine with sodium nitrite and hydrochloric acid to form a diazonium salt. This salt is then reacted with sodium fluoroborate to produce 4,4'-Biphenylbisdiazonium fluoroborate.
Scientific Research Applications
4,4'-Biphenylbisdiazonium fluoroborate has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of 4,4'-Biphenylbisdiazonium fluoroborate is as a cross-linking agent in the synthesis of polymers and other materials. 4,4'-Biphenylbisdiazonium fluoroborate can form covalent bonds with other molecules, which can be used to create new materials with unique properties.
properties
CAS RN |
14239-22-6 |
|---|---|
Product Name |
4,4'-Biphenylbisdiazonium fluoroborate |
Molecular Formula |
C12H8B2F8N4 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
4-(4-diazoniophenyl)benzenediazonium;ditetrafluoroborate |
InChI |
InChI=1S/C12H8N4.2BF4/c13-15-11-5-1-9(2-6-11)10-3-7-12(16-14)8-4-10;2*2-1(3,4)5/h1-8H;;/q+2;2*-1 |
InChI Key |
KKHKXFXAQNNFCQ-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC=C(C=C2)[N+]#N)[N+]#N |
Other CAS RN |
14239-22-6 |
synonyms |
4,4'-Biphenylbisdiazonium fluoroborate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



